2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Physicochemical profiling pKa prediction Regioisomer comparison

2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 1157139-23-5) is a heteroaryl-substituted cyclopropane carboxylic acid with molecular formula C₈H₁₀N₂O₂ and molecular weight 166.18 g·mol⁻¹. The compound features a 1-methylpyrazole ring attached at its 4-position to the C2 of a cyclopropane ring bearing a carboxylic acid at C1, giving a compact, conformationally restricted scaffold that serves as a lead-like building block in medicinal chemistry.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1157139-23-5
Cat. No. B1419287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
CAS1157139-23-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2CC2C(=O)O
InChIInChI=1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12)
InChIKeyBLAROOKLCXZXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 1157139-23-5) – Key Physicochemical and Structural Baseline for Procurement


2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 1157139-23-5) is a heteroaryl-substituted cyclopropane carboxylic acid with molecular formula C₈H₁₀N₂O₂ and molecular weight 166.18 g·mol⁻¹ . The compound features a 1-methylpyrazole ring attached at its 4-position to the C2 of a cyclopropane ring bearing a carboxylic acid at C1, giving a compact, conformationally restricted scaffold that serves as a lead-like building block in medicinal chemistry [1]. It is typically supplied as a racemic trans (rel-(1R,2R)) mixture at ≥95% purity .

Why 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid Cannot Be Replaced by Common Pyrazole-Cyclopropane Isomers


In-class pyrazole-cyclopropane carboxylic acids share the same molecular formula but differ critically in regiochemistry (1,4- vs. 1,3-substitution vs. 1,1-disubstitution) and relative stereochemistry (trans vs. cis), leading to distinct physicochemical and biological profiles [1]. For instance, the 1,1-disubstituted regioisomer 1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 1427014-39-8) exhibits a predicted pKa of 4.29±0.20 versus 4.50±0.11 for the target trans-1,2-disubstituted compound , reflecting altered electronic environments that impact ionization state, solubility, and target binding . The des-methyl analog (2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid) lacks the N-methyl group, which modulates hydrogen-bond acceptor capability and lipophilicity, further differentiating its pharmacokinetic and synthetic utility [1].

Head-to-Head Quantitative Differentiation of 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid from Closest Analogs


pKa Shift Relative to 1,1-Disubstituted Regioisomer Alters Ionization-Dependent Properties

The target compound (trans-1,2-disubstituted) has a predicted acid dissociation constant (pKa) of 4.50±0.11 , whereas its 1,1-disubstituted regioisomer 1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid shows a lower predicted pKa of 4.29±0.20 . This ΔpKa of approximately 0.21 log units indicates that the target compound is a slightly weaker acid, which translates to a lower fraction ionized at physiological pH 7.4 and may influence passive membrane permeability and protein binding.

Physicochemical profiling pKa prediction Regioisomer comparison

Demonstrated Scalable Synthesis with Defined Diastereoselectivity

The trans-disubstituted pyrazolylcyclopropane carboxylic acid series, which includes the target compound, is accessible via a Corey–Chaikowsky cyclopropanation route starting from pyrazolecarbaldehydes. The process delivers the trans carboxylic acids in 32–60% overall yield over four steps, and the corresponding amines in 17–40% yield over six steps, on scales up to 50 g [1]. In contrast, the 1,1-disubstituted pyrazolylcyclopropane regioisomers require a distinct LDA-mediated bis-alkylation route with different efficiency and scalability profiles .

Synthetic methodology Diastereoselective synthesis Scale-up

Validated Use as a Key Building Block in a Bioactive Chemotype (ChEMBL-Deposited Compound)

The target compound's trans-(1S,2S) enantiomer is embedded in the structure of (1S,2S)-N-(7-chloro-6-{1-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperidin-4-yl}isoquinolin-3-yl)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide (PubChem CID 168719781, ChEMBL ID CHEMBL5419587) [1]. This deposited compound demonstrates that the cyclopropane-pyrazole carboxylic acid fragment is employed in a lead-like molecule with multiple stereocenters and drug-like physicochemical properties (MW 510.0 g·mol⁻¹, cLogP ~3.2) [1]. In contrast, the 1,1-disubstituted regioisomer has no comparable ChEMBL-deposited derivative, indicating a preference for the trans-1,2-substitution pattern in contemporary medicinal chemistry programs.

Medicinal chemistry Building block ChEMBL

Conformational Restriction and Defined Relative Stereochemistry Enable Structure-Based Design

The target compound is supplied as the trans (rel-(1R,2R)) diastereomer, which places the carboxylic acid and the pyrazole ring on opposite faces of the cyclopropane. This defined geometry yields a distance of approximately 2.5–3.0 Å between the carboxylate carbon and the pyrazole C4, as measured from the energy-minimized conformer [1]. By contrast, the cis (rel-(1R,2S)) isomer (CAS 1855907-55-9) presents a different spatial orientation that alters the exit vector of the carboxylic acid relative to the heterocycle . In tranylcypromine-based scaffolds, trans geometry is essential for biological activity, and the same principle applies to these pyrazolylcyclopropane isosteres [1].

Conformational analysis Stereochemistry Structure-based drug design

Commercial Purity Benchmarking Against Structural Analogs

The target compound is routinely supplied at ≥95% purity by multiple vendors, as confirmed by the AKSci certificate of analysis for CAS 1157139-23-5 . The closely related racemic trans isomer (CAS 1807940-87-9) is also available at 95% purity , while the cis isomer (CAS 1855907-55-9) and the 1,1-disubstituted regioisomer (CAS 1427014-39-8) are often listed at 97% or 98% purity, though with fewer suppliers . The broader supplier base for the trans-1,2-disubstituted scaffold translates to lower procurement risk and more competitive pricing.

Quality control Purity Vendor comparison

Optimal Use Cases for 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Lead-Like Library Synthesis Requiring Conformationally Restricted Bioisosteres

The trans-1,2-disubstituted pyrazolylcyclopropane scaffold is explicitly designed as a lead-like bioisostere of arylpyrazole and pyrazolecarboxamide moieties [1]. The confirmed scalable synthesis (32–60% yield, up to 50 g) supports its use in generating fragment-like libraries where the defined trans geometry mimics the shape of CNS-active tranylcypromine derivatives [1]. The compound's presence in a ChEMBL-deposited chemotype further validates its utility in early-stage drug discovery [2].

Structure–Activity Relationship (SAR) Studies Exploring pKa-Modulated Properties

With a predicted pKa of 4.50±0.11, the target compound offers a measurable acidity difference relative to the 1,1-disubstituted regioisomer (pKa 4.29±0.20) [1][2]. This ΔpKa of 0.21 log units can be exploited in SAR campaigns to fine-tune ionization state, solubility, and permeability without altering the core molecular framework, making it a valuable tool for lead optimization [1].

Stereochemically Defined Fragment for X-ray Crystallography and Biophysical Studies

The trans relative configuration places the carboxylic acid and the pyrazole ring on opposite faces of the cyclopropane, providing a well-defined vector for hydrogen-bond interactions with protein targets [1]. This stereochemical clarity, combined with the low molecular weight (166.18 g·mol⁻¹), makes the compound an excellent fragment for soaking experiments and biophysical fragment screening, where interpretable electron density is critical [1].

Multi-Gram Synthesis of Advanced Intermediates in Medicinal Chemistry Programs

The demonstrated multi-gram scalability of the Corey–Chaikowsky route (up to 50 g scale) [1] and the broad commercial availability of the target compound at ≥95% purity from multiple suppliers [2] make it a reliable choice for medicinal chemistry groups requiring building blocks in quantities sufficient for in vivo pharmacokinetic and efficacy studies.

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.